![molecular formula C14H9BrN2O3S2 B2479661 Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-71-8](/img/structure/B2479661.png)
Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 5-bromothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H5BrO2S . It has a molecular weight of 221.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromothiophene-2-carboxylate” is 1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-bromothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
- Benzo[d]thiazole derivatives, including compounds similar to methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate, are used as building blocks in drug discovery. They can be substituted at different positions to explore chemical space around the molecule, aiding in the synthesis of new drugs with various bioactivities (Durcik et al., 2020).
Photochemical Synthesis
- The photochemical behavior of halogeno-thiophenes is significant in the synthesis of various carboxylic esters, including derivatives of this compound. This process contributes to the synthesis of natural compounds and aids in understanding the mechanism of photochemical reactions (D’Auria et al., 1989).
Antimicrobial Activity
- This compound derivatives show promising antimicrobial activities. These compounds, through their unique structure, have been effective against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Nural et al., 2018).
Molecular Structure and Crystallography
- The molecular structures of thiazole derivatives, including similar compounds to this compound, have been extensively studied through crystallography. This research aids in understanding the chemical properties and potential applications of these compounds (Heydari et al., 2016).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been applied to the preparation of various thiophene and thiazole derivatives. This method offers an efficient and rapid approach to synthesizing these compounds, which can be used in further chemical and pharmacological research (Dawood et al., 2015).
Antibacterial and Antifungal Agents
- Thiazole derivatives exhibit a range of biological activities, including antibacterial and antifungal effects. Studies on these compounds reveal their potential as new classes of antibacterial and antifungal agents, which is crucial in the ongoing battle against resistant strains of microorganisms (Palkar et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with their targets, leading to various changes. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property might play a role in the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S2/c1-20-13(19)7-2-3-8-10(6-7)22-14(16-8)17-12(18)9-4-5-11(15)21-9/h2-6H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDGAPOAFELMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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